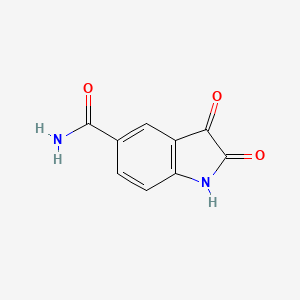

2,3-Dioxoindoline-5-carboxamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2,3-dioxo-1H-indole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c10-8(13)4-1-2-6-5(3-4)7(12)9(14)11-6/h1-3H,(H2,10,13)(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARFXJVACBOQII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)N)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90469581 | |

| Record name | 2,3-DIOXOINDOLINE-5-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28283-98-9 | |

| Record name | 2,3-DIOXOINDOLINE-5-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 2,3 Dioxoindoline 5 Carboxamide

Established Synthetic Routes for 2,3-Dioxoindoline-5-carboxamide

The construction of the 2,3-dioxoindoline core, a key feature of isatin (B1672199) and its derivatives, is often achieved through well-established name reactions that have been adapted for specific substrates. researchgate.netijrrjournal.com These methods, while classical, remain fundamental in providing access to this important heterocyclic system.

Sandmeyer's Process Adaptations for Indoline-2,3-dione Scaffolds

The Sandmeyer reaction is a cornerstone in the synthesis of isatin and its derivatives. ijrrjournal.comnih.gov This process classically involves the reaction of an aromatic amine with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. ijrrjournal.com This intermediate is then subjected to cyclization, typically mediated by a strong acid like sulfuric acid, to yield the indoline-2,3-dione ring system.

For the specific synthesis of this compound, the process starts with 4-aminobenzamide (B1265587). The key steps are:

Formation of the Isonitrosoacetanilide Intermediate: 4-aminobenzamide is reacted with chloral hydrate and hydroxylamine hydrochloride in the presence of sodium sulfate (B86663) and hydrochloric acid. The mixture is heated to vigorous boiling to complete the reaction, yielding the isonitrosoacetanilide precursor. ijrrjournal.com A typical procedure involves refluxing for about 45 minutes, with the intermediate crystallizing out upon cooling. ijrrjournal.com This step can achieve yields of 70–75%.

Acid-Catalyzed Cyclization: The isolated isonitrosoacetanilide is then treated with concentrated sulfuric acid. The reaction is typically maintained at a temperature of 60–90°C for a short period, followed by quenching in ice water to precipitate the desired this compound. Yields for this cyclization step are reported to be in the range of 45–60%.

While this method is scalable and preferred for industrial applications, it can involve longer reaction times.

Stolle Process Modifications for Indoline-2,3-dione Synthesis

The Stolle synthesis offers an alternative route to the indoline-2,3-dione core. Although detailed modifications specifically for this compound are less commonly reported in readily available literature, the general Stolle process involves the condensation of an aniline (B41778) with an oxalyl chloride, followed by a Friedel-Crafts cyclization. This method is also a recognized pathway for preparing isatin derivatives. researchgate.netijrrjournal.com

Multistep Synthetic Pathways to this compound

Beyond the direct application of classical name reactions, multistep sequences starting from readily available precursors are commonly employed to synthesize this compound.

As detailed in the Sandmeyer process adaptation, 4-aminobenzamide is a direct and logical precursor for this compound. The synthesis hinges on the formation of 4-[[2-(hydroxyimino)acetyl]amino]benzamide, which then undergoes sulfuric acid-mediated cyclization. One reported procedure involves adding the intermediate to sulfuric acid at 70°C and allowing the exothermic reaction to proceed for 30 minutes before quenching.

4-Aminobenzoic acid can also serve as a starting material. In this approach, the carboxylic acid functionality can be converted to the primary amide at a suitable stage in the synthesis. For instance, derivatives of 4-aminobenzoic acid can be synthesized by reacting it with various halides. researchgate.net A more direct pathway would likely involve the synthesis of an isatin-5-carboxylic acid derivative, followed by amidation. For example, ethyl 2,3-dioxoindoline-5-carboxylate can be synthesized via the cyclization of ethyl 4-(2-(hydroxyimino)acetamido)benzoate. This ester can then undergo aminolysis, for instance with ammonia (B1221849) in methanol, to yield the desired this compound.

Derivatization Strategies and Structural Modifications of this compound

The this compound scaffold provides multiple sites for chemical modification, allowing for the generation of diverse libraries of compounds with potentially enhanced biological activities. ijrrjournal.comnih.gov

Key sites for derivatization include:

The N1-position (Indole Nitrogen): The nitrogen atom of the indoline (B122111) ring can be readily alkylated. ijrrjournal.com For example, reaction with bromomethyl-substituted aromatic groups can introduce various substituents at this position. This site is often targeted to explore structure-activity relationships. nih.gov

The C5-Carboxamide: The amide group itself can be modified. While less commonly reported for this specific molecule, general strategies for amide modification could be applied.

The Aromatic Ring (Positions 4, 6, and 7): The benzene (B151609) ring of the indoline core can undergo electrophilic substitution reactions such as halogenation, nitration, or sulfonation, typically at the 5-position in unsubstituted isatin. researchgate.net However, with the 5-position occupied by the carboxamide group, substitution would be directed to other available positions.

The C2 and C3 Carbonyl Groups: The carbonyl groups at positions 2 and 3 are reactive and can participate in various chemical transformations, including condensation reactions. researchgate.netijrrjournal.com For instance, the C2-carbonyl has been envisioned to react with active site residues of enzymes. researchgate.net

N-Alkylation and N-Substitution Strategies

The modification of the nitrogen atom within the indoline ring system is a critical strategy for modulating the pharmacological profile of this compound derivatives. N-alkylation and N-substitution reactions introduce a variety of functional groups, influencing factors such as solubility, lipophilicity, and target-binding interactions.

A prevalent method for N-alkylation involves the reaction of the isatin core with bromomethyl-substituted aromatic groups. For instance, the reaction with 2-(bromomethyl)naphthalene (B188764) yields 1-(naphthalen-2-ylmethyl)-2,3-dioxoindoline-5-carboxamide. This particular modification has been shown to be advantageous for enhancing the inhibitory effects against viral proteases, where the introduction of hydrophobic groups at the N-1 position can significantly improve potency. The strategic introduction of such substituents allows for tailored interactions within the active sites of target proteins.

The general synthetic approach for these N-substituted derivatives often begins with the condensation of 4-aminobenzamide with chloral hydrate and hydroxylamine hydrochloride. This is followed by cyclization in the presence of a strong acid, such as concentrated sulfuric acid, to form the this compound core. The final step is the N-alkylation with the desired alkyl or aryl halide.

| Starting Material | Reagent | Product | Significance |

| This compound | 2-(Bromomethyl)naphthalene | 1-(Naphthalen-2-ylmethyl)-2,3-dioxoindoline-5-carboxamide | Enhanced hydrophobic interactions and potent viral protease inhibition. |

| This compound | Benzyl bromide | 1-Benzyl-2,3-dioxoindoline-5-carboxamide | Introduction of a simple aromatic moiety for structure-activity relationship studies. |

Modifications at the Carboxamide Functionality

The carboxamide group at the C-5 position is a key pharmacophore, often involved in crucial hydrogen bonding interactions with biological targets. However, its modification can lead to derivatives with altered pharmacokinetic properties and potentially different biological activities.

One significant modification is the conversion of the primary carboxamide to tertiary amides. This can be achieved through standard amidation reactions, for example, by treating the corresponding 5-carboxylic acid derivative with a desired secondary amine in the presence of a coupling agent. While the direct conversion from the primary amide is also possible, it often requires harsher conditions. This alteration from a hydrogen bond donor (primary amide) to a hydrogen bond acceptor (tertiary amide) can dramatically change the binding mode of the molecule.

Research on related enol-carboxamide systems has explored various amide modifications to improve properties like COX-2 selectivity. nih.gov While direct studies on this compound are more specific, the principles of altering the amide substituent to fine-tune biological activity are broadly applicable. nih.gov

| Original Functionality | Modified Functionality | Potential Impact |

| Primary Carboxamide (-CONH2) | Tertiary Amide (-CONR2) | Altered hydrogen bonding capacity, modified solubility, potential change in biological target preference. |

| Primary Carboxamide (-CONH2) | Carboxylic Acid (-COOH) | Reduced hydrogen-bond donor capacity, potentially leading to decreased protease inhibition. |

Spiro-Derivatization Approaches

Spiro-derivatization represents a powerful strategy to introduce three-dimensional complexity into the planar isatin scaffold, leading to novel chemical entities with unique pharmacological profiles. This approach involves the C-3 carbonyl group of the this compound in a reaction that creates a spirocyclic system.

A common method to achieve this is through the condensation reaction with bifunctional reagents. For instance, the reaction of isatins with 2-aminobenzamide (B116534) can yield spiro-2,3-dihydroquinazolin-4(1H)-ones. nih.gov Greener synthetic methodologies, such as using Amberlyst 15 as a catalyst under ultrasonic irradiation or employing deep eutectic solvents, have been developed to synthesize these spiro compounds in good to excellent yields. nih.gov

More complex spiro systems can also be generated. For example, the synthesis of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives has been achieved by reacting substituted isatins with diendo- and diexo-2-aminonorbornene carboxamides. nih.gov These reactions can be facilitated by various methods, including conventional heating, microwave irradiation, and high-speed ball milling, offering cost-effective and environmentally friendly alternatives. nih.gov

| Isatin Derivative | Reactant | Spiro Product | Synthetic Method |

| Substituted Isatins | 2-Aminobenzamide | Spiro-2,3-dihydroquinazolin-4(1H)-ones | Ultrasonic irradiation with Amberlyst 15 catalyst. nih.gov |

| Substituted Isatins | 2-Aminonorbornene carboxamides | Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-diones | Microwave irradiation, high-speed ball milling. nih.gov |

Click Chemistry Applications for Novel Triazole Derivatives

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a robust and efficient method for the synthesis of novel 1,2,3-triazole-containing compounds. nih.govjapsonline.com This strategy allows for the modular attachment of diverse chemical entities to the this compound scaffold, facilitating the rapid generation of compound libraries for drug discovery. nih.gov

The 1,2,3-triazole ring is often considered a bioisostere for the amide bond, offering improved metabolic stability. nih.gov In the context of this compound, this approach typically involves introducing either an azide (B81097) or a terminal alkyne functionality onto the core structure, which can then be "clicked" with a corresponding reaction partner.

For example, an N-propargylated this compound can be reacted with a variety of organic azides to produce a library of triazole derivatives. This "click tail" approach has been successfully employed in the development of inhibitors for various enzymes, such as carbonic anhydrases. nih.gov The resulting triazole linker provides a stable and versatile bridge to introduce additional pharmacophoric elements. nih.govnih.gov

| Scaffold | Reaction Type | Key Feature | Advantage |

| This compound | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Formation of a 1,4-disubstituted 1,2,3-triazole ring. japsonline.com | Modular synthesis, high yields, improved metabolic stability. nih.gov |

Ring Expansion Reactions to Form Fused Heterocyclic Systems

Ring expansion reactions of the isatin core provide a pathway to more complex, fused heterocyclic systems, such as quinazolinecarboxamides. ijrrjournal.com These transformations significantly alter the core structure, leading to compounds with distinct chemical and biological properties.

One documented approach involves a domino reaction of isatins with o-amino N-aryl/alkyl benzamides mediated by iodine and tert-butyl hydroperoxide (TBHP). nih.gov This oxidative rearrangement leads to the formation of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-phenyl benzamides. nih.gov This method represents a novel application of o-amino N-aryl/alkyl benzamides in a reaction with isatins to construct these fused systems. nih.gov

Another strategy for ring expansion involves a thiol-mediated three-step cascade that can convert indoles into functionalized quinolines. nih.gov While not directly starting from this compound, the principles of dearomatizing spirocyclization followed by a one-atom ring expansion are relevant and could potentially be adapted. nih.gov

| Starting Material | Reagents | Fused Heterocyclic Product | Reaction Type |

| Isatins | o-Amino N-aryl/alkyl benzamides, I2, TBHP | 2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-phenyl benzamides | Oxidative rearrangement. nih.gov |

| Indole-tethered ynones | Thiols | Functionalized Quinolines | Thiol-mediated ring expansion cascade. nih.gov |

Catalytic Approaches in this compound Synthesis

The development of efficient and selective catalytic methods is paramount for the synthesis of complex molecules derived from this compound. These approaches often offer milder reaction conditions, higher yields, and greater control over product formation compared to stoichiometric methods.

Ph3P-I2-Mediated Reactions for Selective Product Formation

The triphenylphosphine-iodine (Ph3P-I2) system is a versatile reagent combination that has been effectively utilized in the synthesis of indole-based frameworks from isatins. nih.gov This system can mediate highly selective and divergent reaction pathways, leading to distinct classes of products from the same starting materials. nih.gov

Recent investigations have shown that the Ph3P-I2-mediated reaction between isatins and amines can be strategically controlled to produce either indoloquinazolines with a C-12 carboxamide or 2-aminosubstituted indol-3-ones. nih.gov Mechanistic studies indicate that the Ph3P-I2 reagent plays a crucial role in governing the selectivity of the reaction, providing an efficient route to novel fused-indolone derivatives. nih.gov This method highlights the power of reagent control in directing the outcome of complex chemical transformations, offering a valuable tool for the synthesis of diverse derivatives of this compound. nih.govorganic-chemistry.org

| Reactants | Catalytic System | Selective Products | Significance |

| Isatins and Amines | Ph3P-I2 | C-12 Carboxamide Indoloquinazolines or 2-Aminosubstituted-indol-3-ones | High selectivity, divergent synthesis, access to novel heterocyclic frameworks. nih.gov |

Base-Catalyzed and Phase-Transfer Catalysis in Derivatization

The derivatization of the this compound scaffold, particularly at the N-1 position of the indole (B1671886) nucleus, is effectively achieved through base-catalyzed and phase-transfer catalysis (PTC) methods. These techniques are pivotal for introducing a wide array of substituents, thereby modulating the molecule's properties.

Base-catalyzed reactions are fundamental to the derivatization of isatin-like structures. The acidity of the N-H proton of the indole ring (pKa ≈ 10-11) allows for its deprotonation by a suitable base to form a nucleophilic anion. This anion can then react with various electrophiles. Common bases used in these reactions include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases like 1,8-diazabicycloundec-7-ene (DBU). The choice of base and solvent system is critical and can influence the outcome of the reaction, including the potential for O-alkylation versus N-alkylation, though N-alkylation is generally favored.

Phase-transfer catalysis (PTC) offers a powerful and often more efficient alternative for the alkylation of isatins and their derivatives. acsgcipr.org This methodology is particularly advantageous when dealing with reactants that are soluble in different, immiscible phases, such as an aqueous phase containing an inorganic base and an organic phase containing the isatin substrate. rsc.org The PTC facilitates the transfer of the base (as a hydroxide (B78521) or carbonate ion) or the deprotonated isatin anion between the two phases, accelerating the reaction. acsgcipr.org

A typical PTC system for the N-alkylation of an isatin derivative involves:

An organic solvent (e.g., N,N-dimethylformamide, dichloromethane). researchgate.netnih.gov

An inorganic base (e.g., potassium carbonate, potassium hydroxide). researchgate.netnih.gov

A phase-transfer catalyst.

The most common phase-transfer catalysts are quaternary ammonium (B1175870) salts, such as tetra-n-butylammonium bromide (TBAB) and Aliquat 336. researchgate.netresearchgate.net These catalysts form an ion pair with the anionic nucleophile, which is then soluble in the organic phase, allowing it to react with the alkylating agent. acsgcipr.org

Research on the N-alkylation of isatin under liquid-solid PTC conditions using long-chain alkyl bromides has demonstrated the efficacy of this method. researchgate.net In these studies, N,N-dimethylformamide (DMF) served as the solvent, with potassium carbonate as the base and tetra-n-butylammonium bromide (TBAB) as the catalyst. researchgate.net This approach has been successfully scaled up in continuous flow reactors, which helps to overcome the heat and mass transfer limitations often seen in batch processes, leading to a safer reaction and a product of higher purity. rsc.org

Table 1: Reaction Conditions for Phase-Transfer Catalysis N-Alkylation of Isatin Derivatives

| Substrate | Alkylating Agent | Base | Catalyst | Solvent | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Isatin | Long-chain alkyl bromides | K₂CO₃ | TBAB | DMF | Successful N-alkylation confirmed by NMR and X-ray diffraction. | researchgate.net |

| Generic N-alkylation | Not specified | Inorganic bases (e.g., NaOH, K₂CO₃) | Quaternary ammonium salts | Toluene, MTBE | PTC allows for the use of greener solvents and inorganic bases. | acsgcipr.org |

| 2-Cyanobenzaldehyde | Dimethyl malonate | K₂CO₃ | Chiral bifunctional ammonium salt | DCM | Asymmetric cascade reaction yielding isoindolinones. | nih.gov |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of this compound Derivatives

The structural confirmation of novel this compound derivatives relies on a suite of advanced spectroscopic and analytical methods. These techniques provide detailed information about the molecular framework, connectivity of atoms, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for the structural elucidation of these derivatives.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a derivative of this compound, one would expect to see characteristic signals for the aromatic protons on the indole ring, the protons of the carboxamide group (-CONH₂), and any protons on the substituent introduced (e.g., during N-alkylation). For instance, in related indolin-2-one structures, aromatic protons typically appear in the δ 6.9–7.6 ppm range. nih.gov The amide protons would show as a broad singlet, and the chemical shifts of protons on N-alkyl groups would be highly informative.

¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbons at C2 and C3 of the dioxoindoline core are particularly characteristic, appearing far downfield (e.g., δ ~176–191 ppm for related structures). nih.gov The carbons of the aromatic ring and the carboxamide group also have distinct chemical shifts.

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the synthesized compounds. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound derivatives, key vibrational frequencies include:

N-H stretching vibrations for the amide and, if unsubstituted, the indole nitrogen.

C=O stretching vibrations for the two ketone groups (C2 and C3) and the amide carbonyl. These typically appear in the range of 1600–1750 cm⁻¹. nih.gov

C-N stretching and N-H bending vibrations.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry. This technique was used to confirm the structures of N-alkylated isatins synthesized via phase-transfer catalysis. researchgate.net

Table 2: Spectroscopic Data for Representative Indolin-2-one Derivatives

| Compound Name | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (KBr, ν cm⁻¹) | Reference |

|---|---|---|---|---|

| 4-Hydroxy-3-methyl-4-phenyl-2-thioxothiazolidin-5-yl)indolin-2-one | 3.09 (3H, s), 4.44 (1H, d), 4.46 (1H, d), 6.98 (1H, d), 7.07 (2H, t), 7.32–7.59 (6H, m), 7.88 (1H, s), 8.10 (1H, s) | 32.8, 47.3, 56.7, 100.2, 109.6, 123.8, 124.0, 124.7, 125.9, 129.3, 129.4, 129.5, 141.2, 141.7, 178.4, 191.7 | 3350, 3300–3150, 1673, 1610 | nih.gov |

| 3-(3-Ethyl-4-hydroxy-4-phenyl-2-thioxothiazolidin-5-yl)-1-methylindolin-2-one | 1.27 (3H, t), 3.30 (1H, m), 3.34 (3H, s), 3.90 (1H, m), 4.42 (1H, d), 4.43 (1H, d), 6.94 (1H, d), 7.09 (2H, m), 7.38–7.62 (6H, m), 8.30 (1H, s) | 13.4, 27.0, 42.3, 47.1, 56.7, 101.0, 109.3, 123.6, 123.8, 124.8, 125.3, 129.1, 129.3, 129.5, 142.8, 144.3, 176.7, 190.9 | Not provided | nih.gov |

Biological Activities and Pharmacological Applications of 2,3 Dioxoindoline 5 Carboxamide

Broad Spectrum Biological Activities of 2,3-Dioxoindoline-5-carboxamide Derivatives

Derivatives of this compound have demonstrated a wide range of biological effects, positioning them as promising candidates for drug development. researchgate.net The inherent structure of these compounds, particularly the isatin (B1672199) core, allows for various chemical modifications, leading to a broad spectrum of pharmacological activities. ijrrjournal.com

Anti-Inflammatory Potential

Inflammation is a key factor in numerous chronic diseases. Research has shown that derivatives of this compound possess notable anti-inflammatory properties. For instance, novel 2-hydroxy-N′-(2-oxoindolin-3-ylidene) benzohydrazide (B10538) derivatives, synthesized from substituted isatins, have been evaluated for their in vivo anti-inflammatory activity. nih.gov In a carrageenan-induced paw edema model, certain compounds from this series demonstrated a significant reduction in inflammation, with some showing 63-65% reduction in paw edema. nih.gov

The anti-inflammatory effect is often linked to the inhibition of cyclooxygenase (COX) enzymes. Some carboxamide derivatives have shown inhibitory potential against both COX-1 and COX-2 enzymes. mdpi.com The substitution pattern on the indole (B1671886) nucleus plays a crucial role in modulating these anti-inflammatory properties. nih.gov For example, the replacement of carboxylic groups with amide groups in some non-steroidal anti-inflammatory drugs (NSAIDs) has been shown to confer greater selectivity for COX-2 over COX-1. nih.gov Furthermore, some 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been identified as potent STING inhibitors, demonstrating robust in vivo anti-inflammatory efficacy in preclinical models. nih.gov

Antimicrobial Efficacy

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Derivatives of this compound have emerged as a promising class of compounds with significant antimicrobial activity. ijrrjournal.com The indole nucleus is a common feature in many compounds with antibacterial and antifungal properties. nih.gov

Studies on indole-3-carboxamido-polyamine conjugates have revealed their ability to target bacterial membranes. nih.gov Certain 5-bromo-substituted indole analogues have demonstrated broad-spectrum activity against various bacterial and fungal species, including Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans. nih.gov These compounds not only exhibit intrinsic antimicrobial activity but can also act as antibiotic potentiators, enhancing the efficacy of existing antibiotics against drug-resistant bacteria. nih.gov The mechanism of action is believed to involve the disruption of the bacterial membrane. nih.gov

Hybrid molecules incorporating the 1,2,4-triazole (B32235) nucleus with an indole scaffold have also been synthesized and evaluated for their antimicrobial effects. nih.gov These hybrids have shown good to moderate activity against Gram-negative bacteria and potent activity against certain fungal strains like Candida tropicalis and Candida albicans. nih.gov

Antioxidant Properties

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in various diseases. onlinepharmacytech.info Derivatives of this compound have been investigated for their antioxidant potential. A series of 3-oxoisoindoline-5-carboxamide derivatives were synthesized and evaluated using the 1,1-diphenyl-2-picryl hydrazine (B178648) (DPPH) free radical scavenging assay and an inhibition of human low-density lipoprotein (LDL) oxidation assay. onlinepharmacytech.info The results indicated that all the synthesized compounds possessed antioxidant activity, with one particular derivative showing dominant activity. onlinepharmacytech.info

The antioxidant capacity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. Certain N-Aryl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)carboxamides have demonstrated promising DPPH free radical scavenging activity, with one compound exhibiting an IC50 value of 14.16 ± 0.42 µM. nih.gov The products of enzymatic reactions involving indole derivatives, such as bilirubin, are known to have significant antioxidant and cytoprotective functions. researchgate.net

Anticancer Research and Mechanistic Insights of this compound Derivatives

The quest for novel and effective anticancer agents is a major focus of medicinal chemistry. Derivatives of this compound have shown considerable promise in this area, with numerous studies demonstrating their ability to inhibit cancer cell growth through various mechanisms. ijrrjournal.com

Inhibition of Cancer Cell Proliferation

A significant body of research has focused on the antiproliferative activity of this compound derivatives against a range of cancer cell lines. ijrrjournal.com These compounds have been shown to induce apoptosis and inhibit the migration of cancer cells. nih.gov For example, a carboxamide analog, ITR-284, was found to inhibit the growth of human lung adenocarcinoma A549 cells and induce apoptosis by causing S phase arrest in the cell cycle. nih.gov

The anticancer activity of these derivatives is often linked to their ability to interact with specific molecular targets involved in cancer progression. For instance, some indole-2-carboxamides have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov

The anticancer potential of this compound derivatives has been evaluated against various specific cancer cell lines, providing valuable insights into their spectrum of activity.

A549 (Human Lung Adenocarcinoma): Several studies have demonstrated the efficacy of these derivatives against A549 cells. nih.govfrontiersin.org Dihydroartemisinin-isatin hybrids have shown considerable antiproliferative activity against both drug-sensitive and drug-resistant A549 cell lines. frontiersin.org Furthermore, a carboxamide-derived agent, ITR-284, was shown to inhibit A549 cell growth and induce apoptosis. nih.gov Another study on indole derivatives identified a compound that exhibited potent activity against A549 cells with an IC50 value of 12.0 nM. nih.gov

LOX IMVI (Human Melanoma): The LOX-IMVI cell line is a widely used model for studying melanoma. sigmaaldrich.commerckmillipore.com Research has shown that certain compounds can exert anti-melanoma activity against this cell line. For example, EGFR/BRAFV600E-IN-5 has demonstrated significant activity against LOX-IMVI cells with an IC50 of 2.50 μM. medchemexpress.com

HT29 (Human Colon Adenocarcinoma): The HT29 cell line is a well-established model for colorectal cancer research. nih.gov Studies have shown that derivatives of 2,3-dioxoindoline can exhibit cytotoxic activity against this cell line. For instance, a derivative with an ortho methoxy (B1213986) moiety demonstrated the best cytotoxic activity against the HT29 cell line with an IC50 of 80.1 nM. farmaciajournal.com Another study highlighted that the ablation of the pyruvate (B1213749) carboxylase gene in HT-29 cells inhibits their growth and migration. nih.gov

Below is a table summarizing the activity of some this compound derivatives and related compounds against specific cancer cell lines.

| Compound/Derivative Class | Cell Line | Activity | IC50 Value | Reference |

| Dihydroartemisinin-isatin hybrids | A549 | Antiproliferative | 5.72–9.84 μM | frontiersin.org |

| Indole derivative (10b) | A549 | Antiproliferative | 12.0 nM | nih.gov |

| Carboxamide analog (ITR-284) | A549 | Apoptosis induction | - | nih.gov |

| EGFR/BRAFV600E-IN-5 | LOX IMVI | Anti-melanoma | 2.50 μM | medchemexpress.com |

| Phthalimide derivative (3d) | HT29 | Cytotoxic | 80.1 nM | farmaciajournal.com |

Cell Cycle Modulation and Apoptosis Induction

Derivatives of the 2,3-dioxoindoline scaffold have demonstrated significant effects on cell cycle regulation and the induction of apoptosis, or programmed cell death, which are critical processes in cancer progression.

Research into a specific derivative, (E)-methyl 3-(1-(4-methoxybenzyl)-2,3-dioxoindolin-5-yl) acrylate, revealed potent cytotoxic activity against human chronic myelogenous leukemia (K562) cells. nih.gov Flow cytometry analysis indicated that this compound arrests the cell cycle in the G2/M phase. nih.gov Following this arrest, the cells subsequently accumulate in the sub-G1 phase, an indicator of apoptosis. nih.gov The study further elucidated the mechanism of cell death, showing that treatment with the compound led to a dissipation of the mitochondrial membrane potential, the activation of caspase-3, and a decrease in the Bcl-2/Bax ratio. nih.gov These findings collectively suggest that the compound induces apoptosis through the intrinsic mitochondrial pathway. nih.gov

Similarly, other studies on related carboxamide-containing heterocyclic compounds have shown that they can halt cell cycle progression, leading to apoptosis. nih.govnih.gov The induction of indoleamine 2,3-dioxygenase (IDO), a related indole-containing structure, has also been linked to the induction of apoptosis in melanoma cells through mechanisms involving mitochondrial damage and the accumulation of reactive oxygen species (ROS). nih.gov

Molecular Targeting in Cancer Pathways

The anticancer potential of this compound and its analogs stems from their ability to interact with and inhibit key molecular players in various signaling pathways that are often dysregulated in cancer.

Cyclin-dependent kinases (CDKs) are serine/threonine kinases that are fundamental regulators of the cell cycle. nih.gov Their overexpression is common in many human cancers, making them a prime target for therapeutic intervention. nih.gov The oxindole (B195798) (a reduced form of 2,3-dioxoindoline) core is a well-established scaffold for the development of potent CDK inhibitors. nih.gov

Studies have identified oxindole-based compounds, such as 1H-indole-2,3-dione 3-phenylhydrazones, as potent inhibitors of CDK2, with some analogs achieving low nanomolar inhibitory activity. nih.gov These inhibitors have been shown to cause cell cycle arrest. nih.gov Further research into 5-substituted-indole-2-carboxamides has led to the discovery of compounds with dual inhibitory action against both the Epidermal Growth Factor Receptor (EGFR) and CDK2, demonstrating potent antiproliferative effects across multiple cancer cell lines. rsc.org The development of such dual-targeted agents is a significant strategy in cancer therapy. rsc.org

Table 1: Examples of Indole/Oxindole-Based CDK Inhibitors and Their Activity

| Compound Class | Target(s) | Activity | Reference |

|---|---|---|---|

| 1H-indole-2,3-dione 3-phenylhydrazones | CDK2 | Low nanomolar inhibition; induces cell cycle arrest | nih.gov |

| 5-substituted-3-ethylindole-2-carboxamides | EGFR, CDK2 | Mean GI₅₀ values from 37 nM to 193 nM across four cancer cell lines | rsc.org |

| Oxindole–indole conjugates | CDK2, CDK4 | Good inhibitory activities against CDK2 and CDK4 | nih.gov |

Receptor tyrosine kinases (RTKs) are cell surface receptors that play a crucial role in cellular signaling pathways governing growth, differentiation, and metabolism. Their abnormal activation is a hallmark of many cancers. The oxindole structure is a privileged scaffold known to yield inhibitors for several protein kinases, including RTKs like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). nih.gov

Specifically, derivatives of 5-substituted-indole-2-carboxamides have been identified as potent dual inhibitors of EGFR and CDK2. rsc.org EGFR is a key RTK implicated in the growth of numerous solid tumors. Furthermore, novel 5-substituted oxindole derivatives have been developed as inhibitors of Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase, showcasing the versatility of the scaffold in targeting different kinase families. nih.gov

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the hydration of carbon dioxide. nih.gov The tumor-associated isoforms, CA IX and CA XII, are overexpressed in many cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. nih.govnih.gov Consequently, they are validated targets for anticancer therapies. nih.gov

Structurally related indoline-5-sulfonamides have been investigated as inhibitors of these specific CA isoforms. These compounds, which feature the same indoline (B122111) core as this compound, have demonstrated inhibitory activity against CA IX and CA XII in the nanomolar range. nih.gov For instance, the 3-chlorobenzoyl derivative of an indoline-5-sulfonamide (B1311495) was identified as one of the most potent inhibitors of both CA IX and CA XII. nih.gov This highlights the potential of the 5-substituted indoline scaffold in targeting these important cancer-related enzymes.

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a central pathway that transduces signals from the cell surface to the nucleus, regulating cell proliferation, differentiation, and survival. nih.gov The ERK1/2 pathway is a principal route within this cascade. nih.gov

A series of 3-methylene-2-oxoindoline-5-carboxamide derivatives has been synthesized and evaluated for anti-lung cancer activity. researchgate.net Several of these compounds displayed potent activity against the A549 human lung adenocarcinoma cell line, with the most active compound, 6l, showing an IC₅₀ of 3.0 μM. researchgate.net Western blot analysis confirmed that the antiproliferative activity of these compounds was correlated with the blockade of extracellular signal-regulated kinases (ERK1/2) phosphorylation, a key step in the MAPK pathway. researchgate.net

Table 2: Antiproliferative Activity of 3-methylene-2-oxoindoline-5-carboxamide Derivatives

| Compound | IC₅₀ against A549 cells (μM) | Effect on MAPK Pathway | Reference |

|---|---|---|---|

| 6l | 3.0 | Blockade of ERK1/2 phosphorylation | researchgate.net |

| Other Active Derivatives | Potent inhibitory activity | Blockade of ERK1/2 phosphorylation | researchgate.net |

Tubulin Interaction: Microtubules are dynamic polymers essential for cell division, and their disruption is a proven anticancer strategy. nih.govnih.gov While direct studies on this compound are limited, the broader class of indole-based compounds has been investigated as tubulin inhibitors. mdpi.com For example, novel pyrrole-based carboxamides have been identified as potent microtubule-targeting agents that inhibit tubulin polymerization by binding to the colchicine-binding site. nih.govnih.gov This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov These findings suggest the potential of carboxamide-containing heterocyclic scaffolds to function as tubulin inhibitors.

Histone Deacetylase (HDAC) Interaction: HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. nih.gov Their inhibition can lead to the hyperacetylation of histones, altering chromatin structure and reactivating the expression of tumor suppressor genes. nih.gov HDAC inhibitors represent a promising class of anticancer drugs. nih.gov While various heterocyclic compounds, such as 3-carboxy-coumarin sulfonamides, have been developed as HDAC inhibitors, direct evidence linking this compound to significant HDAC inhibition is not well-documented in current literature. nih.gov However, the known ability of related structures to interact with zinc-containing enzymes like carbonic anhydrases suggests that investigating the HDAC inhibitory potential of this scaffold could be a future research direction. nih.govnih.gov

Antiviral Investigations, Particularly Against SARS-CoV-2

The isatin core of this compound has proven to be a valuable starting point for the development of potent antiviral agents. Research has particularly highlighted its efficacy against the SARS-CoV-2 virus, the causative agent of COVID-19.

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a crucial enzyme for the replication of coronaviruses, making it a prime target for antiviral drug development. nih.gov Derivatives of this compound have demonstrated significant inhibitory activity against SARS-CoV-2 3CLpro.

Studies have identified several N-substituted isatin compounds as potent inhibitors of this enzyme. Notably, some of the most effective compounds have shown inhibitory concentrations (IC50) in the nanomolar range. For instance, one of the most potent derivatives, compound 26 (1-(naphthalen-2-ylmethyl)-2,3-dioxoindoline-5-carboxamide), exhibited an IC50 value of 45 nM against SARS-CoV-2 3CLpro. nih.gov Two other derivatives also showed strong inhibition with IC50 values of 47 nM and 53 nM, respectively. nih.gov These findings underscore the potential of the N-substituted isatin scaffold for creating powerful anti-coronavirus drugs. nih.gov

| Compound | Description | IC50 against SARS-CoV-2 3CLpro |

|---|---|---|

| Compound 26 | 1-(naphthalen-2-ylmethyl)-2,3-dioxoindoline-5-carboxamide | 45 nM |

| Derivative 2 | N-substituted isatin compound | 47 nM |

| Derivative 3 | N-substituted isatin compound | 53 nM |

The effectiveness of this compound derivatives as 3CLpro inhibitors is closely tied to their molecular structure. Structure-activity relationship (SAR) studies have revealed key features that govern their inhibitory potency.

A critical element for potent inhibition is the carboxamide group at the C-5 position of the isatin ring. researchgate.net This group is considered a preferred pharmacophore for maintaining activity against SARS-CoV-2 3CLpro. researchgate.net Its ability to form hydrogen bonds is crucial for the compound's mechanism of action. nih.gov Replacing the carboxamide with a carboxylic acid group has been shown to decrease inhibitory activity, likely due to a reduced hydrogen-bond donor capacity. nih.gov

Furthermore, substitutions at the N-1 position of the isatin scaffold play a significant role. The addition of aromatic groups at this position has been found to produce strong inhibitors of SARS-CoV-2 3CLpro. nih.gov The N-substituted part of the molecule can accommodate a variety of groups, allowing for the fine-tuning of inhibitory activity. researchgate.net

Molecular docking and binding studies have provided insights into how these isatin derivatives interact with the active site of 3CLpro. The active site of the protease is characterized by several subsites (S1, S2, S4, etc.) that accommodate the amino acid residues of the substrate.

Computer modeling has shown that the isatin scaffold of these inhibitors typically docks into the S1 subsite of the protease. researchgate.net The side chain at the N-1 position extends into the S2 subsite . researchgate.net The carboxamide group at the 5-position is instrumental in forming critical hydrogen bonds with the catalytic dyad of the protease, which includes the key residue Cysteine-145 (Cys145) . nih.gov The presence of a covalent bond between the inhibitor and Cys145 has been suggested for some derivatives, indicating a potent and potentially irreversible mode of inhibition. nih.gov The carbonyl group of the isatin ring can also form hydrogen bonds with amino acids such as Cys145, Ser144, and Gly143 of the protease. researchgate.net

Other Emerging Pharmacological Applications

Beyond their antiviral effects, derivatives of the isatin core structure are being explored for a range of other pharmacological activities.

Certain derivatives of isatin have demonstrated vasorelaxant properties. Studies on novel 2-hydroxyacetophenone (B1195853) derivatives of isatin showed that they could induce concentration-dependent relaxation in the endothelium-intact aorta of rats. nih.gov This effect was linked to direct actions on vascular tonus, potentially involving muscarinic or opioid pathways. nih.gov While research specifically on the vasorelaxant activity of this compound is not extensively documented, the known effects of related isatin compounds suggest that this scaffold holds potential for the development of new cardiovascular agents. nih.gov

The isatin nucleus is associated with a variety of effects on the central nervous system, including sedative-hypnotic activity. researchgate.net Isatin itself is an endogenous compound that can cross the blood-brain barrier. researchgate.net Studies on various derivatives of 2-oxoindoline-5-carboxamides have shown that some of these compounds can significantly potentiate pentobarbitone-induced narcosis, indicating a promising sedative-hypnotic effect. researchgate.net Specifically, derivatives with an N,N-dimethylethanamine side chain showed notable activity. researchgate.net These findings suggest that the this compound framework is a viable candidate for developing new drugs that act on the central nervous system.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 2,3 Dioxoindoline 5 Carboxamide Analogues

Elucidation of Key Structural Features for Biological Activity

The biological activity of 2,3-dioxoindoline-5-carboxamide derivatives is significantly influenced by specific structural features. These include the carboxamide group at the C-5 position, substituents at the N-1 position, and modifications on the aryl rings and carbonyl functionalities.

Role of the Carboxamide Group at C-5 Position in Activity

The carboxamide group at the C-5 position of the 2,3-dioxoindoline scaffold is a crucial determinant of biological activity. This functional group is instrumental in forming key hydrogen bonds with the active sites of target enzymes and proteins, thereby inhibiting their function. For instance, in the context of antiviral activity, the C-5 carboxamide is vital for the inhibition of viral proteases like the SARS-CoV-2 3C-like protease (3CLpro). Its ability to act as a hydrogen bond donor is critical for binding to the catalytic dyad of the enzyme.

Studies comparing this compound with its C-5 carboxylic acid analog have demonstrated a significant reduction in protease inhibition for the latter. This is attributed to the decreased hydrogen-bond donor capacity of the carboxylic acid group compared to the carboxamide. The amide functionality is also essential for the cytotoxic activity observed in certain cancer cell lines.

Table 1: Impact of C-5 Substitution on Biological Activity

| Compound | C-5 Substituent | Observed Activity | Reference |

|---|---|---|---|

| This compound | -CONH2 | Potent protease inhibition | |

| 2,3-Dioxoindoline-5-carboxylic acid | -COOH | Reduced protease inhibition |

Significance of N-1 Substituents (e.g., Hydrophobic Aromatic Groups)

Alkylation or arylation at the N-1 position of the indoline (B122111) ring significantly modulates the biological activity of this compound analogs. The introduction of hydrophobic aromatic groups at this position has been shown to enhance the inhibitory potency against various targets. For example, N-alkylation with bromomethyl-substituted aromatic groups, such as 2-(bromomethyl)naphthalene (B188764), has yielded derivatives with potent inhibitory activity against SARS-CoV-2 3CLpro.

Impact of Substitutions on Aryl Rings and Carbonyl Functionalities

Modifications to the aryl ring (ring A) of the indoline nucleus and the carbonyl groups at C-2 and C-3 also play a pivotal role in determining the biological activity. The introduction of electron-withdrawing groups, such as nitro (-NO2) or fluoro (-F) groups, at various positions on the aryl ring can enhance the binding affinity to proteases.

Furthermore, chemical reactions involving the C-2 and C-3 carbonyl functionalities can lead to the formation of diverse derivatives with altered biological profiles. ijrrjournal.com For instance, the synthesis of isatin-based oxadiazole analogs has resulted in compounds with potent inhibitory activity against thymidine (B127349) phosphorylase. researchgate.net These modifications alter the electronic and steric properties of the molecule, influencing its interaction with biological targets.

2D-QSAR Modeling Approaches for Activity Prediction

Two-dimensional quantitative structure-activity relationship (2D-QSAR) modeling is a valuable computational tool for predicting the biological activity of this compound analogues and guiding the design of new, more potent compounds. frontiersin.org

Descriptor Selection and Statistical Analysis

The development of a robust 2D-QSAR model begins with the calculation of a wide range of molecular descriptors for a series of this compound analogues with known biological activities. These descriptors can be categorized as constitutional, topological, geometrical, and electronic, among others. researchgate.netnih.gov

Statistical methods such as multiple linear regression (MLR) and multiple nonlinear regression (MNLR) are then employed to establish a mathematical relationship between the selected descriptors and the biological activity. researchgate.net Principal component analysis (PCA) is often used to reduce the dimensionality of the descriptor dataset and select the most relevant descriptors for the model. researchgate.net For example, in a study on isatin-based oxadiazole analogs, descriptors such as total energy (Et), surface tension (γ), and molecular weight (MW) were found to be positively correlated with the inhibitory activity against thymidine phosphorylase. researchgate.net

Table 2: Examples of Descriptors Used in 2D-QSAR Studies of Isatin (B1672199) Derivatives

| Descriptor Class | Example Descriptors | Significance | Reference |

|---|---|---|---|

| Constitutional | Molecular Weight (MW), Number of Rings (nCIC) | Describes the basic composition and size of the molecule. | researchgate.netmdpi.com |

| Topological | Wiener Index, Balaban Index | Encodes information about the connectivity of atoms in the molecule. | researchgate.net |

| Electronic | Dipole Moment, Total Energy (Et) | Reflects the electronic distribution and reactivity of the molecule. | researchgate.net |

| 2D Autocorrelations | ATS1v, MATS3e | Describes the distribution of atomic properties along the molecular structure. | mdpi.com |

Model Validation and Predictive Performance

The predictive power and robustness of a 2D-QSAR model must be rigorously validated before it can be used for the reliable prediction of new compounds. basicmedicalkey.comresearchgate.net Validation is typically performed using both internal and external validation techniques. basicmedicalkey.comnih.gov

Internal validation often involves cross-validation procedures like the leave-one-out (LOO) method, where the model is repeatedly built with one compound removed from the training set and its activity is then predicted. mdpi.com External validation involves splitting the dataset into a training set for model development and a test set for evaluating its predictive performance on compounds not used in model generation. basicmedicalkey.commdpi.com

Key statistical parameters used to assess the quality and predictive ability of a QSAR model include the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the predictive R² (R²pred) for the external test set. mdpi.commdpi.com A high value for these parameters indicates a statistically significant and predictive model. For instance, a 2D-QSAR study on isatin-based oxadiazole analogs reported a correlation coefficient (R²) of 0.856 for the MLR model and 0.885 for the MNLR model. researchgate.net

3D-QSAR and Pharmacophore Modeling

Three-dimensional quantitative structure-activity relationship (3D-QSAR) and pharmacophore modeling are powerful computational techniques employed in modern drug discovery to understand the intricate relationship between the chemical structure of a molecule and its biological activity. These methods provide valuable insights into the key structural features required for a ligand to interact effectively with its biological target, thereby guiding the design of more potent and selective analogues. For derivatives of this compound, these approaches have been instrumental in elucidating the structural requirements for their biological activities.

kNN Analysis in 3D-QSAR

The k-Nearest Neighbor (kNN) method, when integrated with 3D-QSAR, offers a robust approach to correlate the three-dimensional properties of molecules with their biological activities. This technique, known as kNN-MFA (k-Nearest Neighbor Molecular Field Analysis), is a non-linear QSAR method that predicts the activity of a new compound based on the activities of its 'k' most similar neighbors in the training set. The similarity is determined by comparing their molecular fields, which represent steric, electrostatic, and hydrophobic properties.

A 3D-QSAR study on a series of isatin derivatives, the core scaffold of this compound, as carboxylesterase inhibitors utilized the kNN-MFA method to develop predictive models. longdom.org In this study, a dataset of 49 isatin analogues was divided into a training set and a test set using a sphere exclusion algorithm to ensure that the training set was representative of the chemical space of the entire dataset. longdom.org The kNN-MFA analysis was performed using stepwise (SW), simulated annealing (SA), and genetic algorithm (GA) methods for variable selection. longdom.org

The most significant model generated by the stepwise kNN-MFA demonstrated high internal and external predictivity, with a q² of 0.8211 and a pred_r² of 0.9376, respectively. longdom.org This indicates a strong correlation between the molecular fields and the inhibitory activity. The analysis of the model revealed the importance of both steric and hydrophobic interactions in determining the carboxylesterase inhibitory activity of these compounds. longdom.org

The contour plots generated from the kNN-MFA model provide a visual representation of the structure-activity relationships. For instance, a negative range for a steric field descriptor (S_619) indicated that less bulky substituents in that specific region of the molecule would be favorable for increased activity. longdom.org This information is crucial for guiding the synthetic modification of the this compound scaffold to enhance its biological efficacy.

Table 1: Statistical Results of the kNN-MFA Models for Isatin Derivatives longdom.org

| Method | Model | q² (Internal Predictivity) | pred_r² (External Predictivity) |

| Stepwise (SW) | Model 1 | 0.8211 | 0.9376 |

| Stepwise (SW) | Model 2 | 0.7890 | 0.8543 |

| Stepwise (SW) | Model 3 | 0.7632 | 0.7981 |

| Simulated Annealing (SA) | Model 1 | 0.8154 | 0.9367 |

| Simulated Annealing (SA) | Model 2 | 0.7521 | 0.8876 |

| Genetic Algorithm (GA) | Model 1 | 0.8322 | 0.8497 |

Pharmacophore Mapping for Ligand Design

Pharmacophore mapping is a ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups) that are necessary for a molecule to exert a specific biological activity. A pharmacophore model serves as a 3D template for screening large compound libraries to identify new, structurally diverse molecules with the desired activity or for guiding the optimization of existing lead compounds.

For analogues of the 2,3-dioxoindoline scaffold, pharmacophore modeling has been successfully applied to design and discover new potent inhibitors for various biological targets. In a study focused on developing isatin-β-thiosemicarbazones with selective activity against multidrug-resistant cells, pharmacophore models were generated to distinguish between cytotoxicity and selectivity. nih.gov The pharmacophore model for selectivity highlighted the critical role of aromatic and hydrophobic features at the N4 position of the thiosemicarbazone moiety and the isatin core as a key bioisosteric contributor. nih.gov

Another study employed a hybrid pharmacophore approach to design and synthesize isatin-benzothiazole analogues as anti-breast cancer agents. nih.gov This strategy involves combining key pharmacophoric features from different known active molecules to create a new hybrid scaffold with potentially improved activity. The resulting compounds showed significant cytotoxicity against various breast cancer cell lines, with some analogues exhibiting a high degree of selectivity for cancer cells over non-cancerous cells. nih.gov

The general workflow for pharmacophore mapping involves the following steps:

Training Set Selection: A set of active compounds with a range of biological activities is selected.

Conformational Analysis: The possible 3D conformations of each molecule in the training set are generated.

Pharmacophore Feature Identification: The common chemical features present in the active molecules are identified.

Pharmacophore Model Generation: A 3D model representing the spatial arrangement of these features is created.

Model Validation: The generated pharmacophore model is validated using a test set of active and inactive compounds to assess its ability to discriminate between them.

A validated pharmacophore model can then be used as a 3D query to search for new molecules in chemical databases that fit the pharmacophoric features, leading to the discovery of novel lead compounds.

Computational Chemistry and Molecular Modeling in 2,3 Dioxoindoline 5 Carboxamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a key computational technique used to predict the preferred orientation of a molecule when bound to a target, such as a protein. nih.gov This method has been extensively applied to derivatives of 2,3-Dioxoindoline-5-carboxamide to understand their potential as therapeutic agents. For instance, docking studies have been crucial in identifying and optimizing these compounds as inhibitors for various protein targets, including p21-activated kinase 4 (PAK4) and the kinases involved in the RAF/MEK/ERK signaling pathway. researchgate.netnih.gov

Molecular docking simulations provide estimates of binding affinity, often expressed as a docking score or free energy of binding (in kcal/mol), and predict the mode of action by revealing how a ligand fits into a protein's binding site. nih.gov For derivatives of this compound, these studies have successfully guided the synthesis of compounds with significant inhibitory activity.

Research has shown that modifications to the core structure can lead to potent inhibitors. For example, certain 3-substituted-indolin-2-one-5-carboxamide derivatives display nanomolar biochemical activity against the PAK4 enzyme. nih.gov Similarly, 3-methylene-2-oxoindoline-5-carboxamide derivatives have shown potent inhibitory activity against the proliferation of human lung adenocarcinoma cells. researchgate.net The carboxamide group is often crucial for these interactions, capable of forming key hydrogen bonds within the active site of target enzymes. researchgate.net

| Derivative Series | Target | Lead Compound Example | Reported Potency |

| 3-substituted-indolin-2-one-5-carboxamides | PAK4 | Compound 10a | IC₅₀ = 25 nM nih.gov |

| 3-methylene-2-oxoindoline-5-carboxamides | Anti-proliferation (A549 cells) | Compound 6l | IC₅₀ = 3.0 μM researchgate.net |

| Isatin-oxidiazole hybrids | SARS-CoV-2 Mpro | Compound A2 | Docking Score = -11.22 kcal/mol ijrrjournal.com |

Ligand-protein interaction profiling details the specific non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand within the protein's binding site. nih.gov For this compound derivatives, these profiles are essential for understanding structure-activity relationships (SAR).

X-ray crystallography of a potent derivative (compound 10a) bound to PAK4 confirmed the predictions made by molecular modeling. nih.gov This analysis revealed the precise interactions that contribute to its high affinity, thereby validating the computational models and refining the SAR for the series. nih.gov In another study, docking of 3-methylene-2-oxoindoline-5-carboxamide derivatives suggested that their anti-proliferative activity correlates with the blockade of extracellular signal-regulated kinases (ERK1/2) phosphorylation, providing insights for further optimization. researchgate.net

| Derivative/Target | Interacting Residues/Domains | Interaction Type | Source |

| Isatin-oxidiazole hybrids / SARS-CoV-2 Mpro | S1, S2, and S4 domains | High binding energies | ijrrjournal.com |

| Compound 10a / PAK4 | (Specific residues confirmed by X-ray) | (Specific interactions confirmed by X-ray) | nih.gov |

| 3-methylene-2-oxoindoline-5-carboxamide / MEK | (Predicted residues in binding pocket) | Hydrogen bonding, hydrophobic interactions | researchgate.net |

Molecular Dynamics (MD) Simulations for Stability and Conformational Analysis

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In the context of this compound research, MD simulations assess the stability of the ligand-protein complex. ijrrjournal.com For example, MD simulations running for 50 nanoseconds were used to demonstrate the stability of isatin-based derivatives within the binding pocket of the SARS-CoV-2 main protease (Mpro), confirming their potential as stable inhibitors. ijrrjournal.com These simulations provide a deeper understanding of the conformational changes and energetic properties of the binding, which is not captured by static docking models. nih.gov

Virtual Screening Techniques for Lead Compound Identification

Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This approach serves as a cost-effective and rapid alternative to high-throughput screening. nih.gov For scaffolds related to this compound, virtual screening has been employed to identify new lead compounds. nih.gov By filtering vast chemical libraries based on docking scores and structural similarity, researchers can prioritize a smaller, more manageable number of compounds for experimental testing, increasing the efficiency of lead discovery. nih.govmdpi.com

In Silico Approaches for Drug Design Optimization

In silico approaches integrate various computational tools to guide the optimization of lead compounds into viable drug candidates. nih.govnih.gov The development of potent PAK4 inhibitors from the this compound scaffold is a prime example of this strategy. nih.gov Initial hits are identified, and their binding modes are analyzed through molecular docking. researchgate.net Structure-activity relationship (SAR) studies then inform the design of new derivatives with improved potency and selectivity. nih.gov This iterative cycle of design, synthesis, and testing, guided by computational predictions, accelerates the development of optimized compounds. espublisher.comnih.gov

Chemoinformatics and Data Analysis for Compound Libraries

Chemoinformatics involves the use of computational methods to analyze and manage large sets of chemical data. When developing derivatives of this compound, chemoinformatics tools are essential for organizing compound libraries and analyzing the resulting SAR data. mdpi.com Techniques such as chemical fingerprinting can be used to quantify the structural similarity between compounds and correlate it with biological activity. mdpi.com The systematic study of modifications to the indolin-2-one-5-carboxamide scaffold, leading to a series of novel derivatives, represents a practical application of chemoinformatics in managing and interpreting the data from a targeted compound library. nih.gov

Admet Absorption, Distribution, Metabolism, Excretion, Toxicity Prediction and Drug Likeness Assessment for 2,3 Dioxoindoline 5 Carboxamide Derivatives

Computational Prediction Methodologies for ADMET Properties

The prediction of ADMET properties has been revolutionized by the application of computational models, which are now routinely used to screen large libraries of chemical compounds. nih.govtandfonline.com These in silico approaches allow for the early identification of molecules with promising ADMET profiles, guiding the selection and optimization of lead compounds before they are even synthesized. sci-hub.sesygnaturediscovery.com

Machine Learning and Automated Machine Learning (AutoML) in ADMET Prediction

Machine learning (ML) has become a cornerstone of modern ADMET prediction, capable of handling complex datasets and identifying intricate, non-linear relationships between a compound's chemical structure and its biological properties. tandfonline.comnumberanalytics.com A variety of ML algorithms are employed, including supervised and unsupervised methods. nih.gov Supervised learning models are trained on labeled data to predict specific properties, while unsupervised approaches can identify patterns and groupings within unlabeled datasets. nih.gov

Commonly used machine learning algorithms in ADMET prediction include:

Random Forest: An ensemble method that constructs multiple decision trees to enhance predictive accuracy. numberanalytics.com

Support Vector Machines (SVMs): A classification algorithm that finds an optimal hyperplane to separate data into distinct classes. numberanalytics.com

Deep Learning: A subset of machine learning that utilizes neural networks with multiple layers to model highly complex relationships. tandfonline.comnumberanalytics.com

The advent of Automated Machine Learning (AutoML) has further streamlined the process of developing predictive models. nih.govarxiv.org AutoML platforms can automatically search for the best combination of algorithms and their optimal hyperparameters for a given dataset, significantly accelerating the model generation process. nih.govacs.org This is particularly beneficial in drug discovery, where the chemical space of potential drug candidates is vast and constantly evolving. arxiv.org AutoML methods like Auto-WEKA, Hyperopt-Sklearn, and Autosklearn have demonstrated their utility in creating robust ADMET prediction models. nih.gov

Specific Predictive Platforms and Tools (e.g., ADMETlab, admetSAR, ADMET Predictor)

Several web-based platforms and software tools have been developed to make ADMET prediction accessible to researchers. These platforms integrate large, curated databases of experimental ADMET data with a suite of predictive models.

ADMETlab (and ADMETlab 2.0/3.0): A freely available web platform that offers a systematic evaluation of ADMET properties. d-nb.info It provides predictions for a wide range of endpoints, including physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity. sci-hub.senih.govd-nb.infoscbdd.com The platform has been continuously updated to expand its coverage of ADMET-related parameters and improve the performance of its predictive models. oup.comscbdd.com ADMETlab 2.0, for instance, supports the prediction of 88 ADMET-related parameters and utilizes a multi-task graph attention framework for robust model development. nih.gov

admetSAR (and admetSAR 2.0): An open-source database and prediction tool that collects and curates ADMET-associated data from published literature. cncb.ac.cnacs.org It allows for the prediction of numerous ADMET properties for novel chemical structures. cncb.ac.cnecust.edu.cn The updated version, admetSAR 2.0, expanded the number of predictive models and introduced a module for lead optimization based on predicted ADMET properties. oup.com

ADMET Predictor®: A commercial AI/ML software platform that can predict over 175 properties. simulations-plus.com It utilizes models trained on extensive datasets from both public and private sources and has demonstrated high accuracy in independent comparisons. simulations-plus.com The platform can also perform integrated high-throughput PBPK simulations. simulations-plus.com

Other notable platforms include ADMET-AI, which provides fast and accurate ADMET predictions through a web interface and a Python package, and SwissADME, a web service offering various tools, including models for predicting inhibitors of major CYP isoforms. nih.govoup.comgreenstonebio.com

Predictive Models and Algorithms (e.g., Grammar-based Genetic Programming, Bayesian Network, Multi-task DMPNN)

A diverse array of sophisticated algorithms and modeling techniques are employed to build the predictive engines within ADMET platforms.

Grammar-based Genetic Programming (GGP): This evolutionary algorithm uses formal grammars to define the structure of possible solutions, ensuring that the evolved programs are syntactically correct. nohejl.nameucd.iealgorithmafternoon.comnohejl.name GGP can be used to develop quantitative structure-activity relationship (QSAR) models that link a molecule's structure to its properties. arxiv.orgresearchgate.net

Bayesian Network: This probabilistic graphical model represents the dependencies among a set of variables. In the context of ADMET prediction, Bayesian networks can be used to model the relationships between molecular features and biological activities, providing a framework for probabilistic inference. arxiv.orgarxiv.org

Multi-task Directed Message Passing Neural Network (DMPNN): This deep learning architecture is a type of graph neural network that has shown strong performance in predicting molecular properties. oup.com Multi-task learning, where a single model is trained to predict multiple endpoints simultaneously, can often lead to improved performance, especially when the tasks are correlated. researchgate.netnih.govarxiv.org This approach allows the model to learn a shared representation of the input that is beneficial for all tasks. mdpi.com

Pharmacokinetic Parameter Estimation

The in silico prediction of pharmacokinetic parameters provides crucial insights into how a potential drug molecule will behave within a biological system. These predictions help in the early stages of drug discovery to prioritize compounds with favorable absorption, distribution, metabolism, and excretion profiles.

Absorption and Distribution Prediction (e.g., Caco-2 Permeability, Plasma Protein Binding)

Caco-2 Permeability: The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely accepted in vitro model for predicting the intestinal absorption of orally administered drugs. springernature.comnih.govnih.gov These cells spontaneously differentiate into a monolayer of enterocytes that exhibit morphological and functional similarities to the human intestinal mucosa. nih.gov Permeability coefficients measured across Caco-2 monolayers are commonly used to estimate a compound's potential for absorption in humans. springernature.comresearchgate.net

Computational models are extensively used to predict Caco-2 permeability, offering a high-throughput alternative to the time-consuming and variable in vitro assay. nih.gov These models are often developed using machine learning techniques trained on large, curated datasets of Caco-2 permeability measurements. nih.gov However, it is important to note that the predictive accuracy of these models can be affected by the presence of active transport mechanisms and variations in transporter expression between Caco-2 cells and the human intestine. escholarship.org

Interactive Table: Predicted Caco-2 Permeability for 2,3-Dioxoindoline-5-carboxamide Derivatives This interactive table would display predicted Caco-2 permeability values for a series of hypothetical this compound derivatives, allowing users to sort and filter the data based on structural modifications and predicted permeability.

| Derivative | Predicted Caco-2 Permeability (logPapp cm/s) | Interpretation |

| This compound | (Predicted Value) | (Low/Medium/High) |

| Derivative A (e.g., with lipophilic substituent) | (Predicted Value) | (Low/Medium/High) |

| Derivative B (e.g., with polar substituent) | (Predicted Value) | (Low/Medium/High) |

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, primarily human serum albumin (HSA), is a critical determinant of its pharmacokinetic properties. capes.gov.brnih.gov Only the unbound fraction of a drug is free to distribute into tissues and interact with its therapeutic target. biorxiv.org Therefore, predicting PPB is essential for understanding a drug's distribution, clearance, and potential for drug-drug interactions. nih.gov

Quantitative structure-activity relationship (QSAR) models are frequently employed to predict PPB. nih.govsimulations-plus.com These models typically use molecular descriptors related to lipophilicity, size, and charge to estimate the degree of protein binding. capes.gov.br Machine learning approaches, including deep learning and graph neural networks, have shown significant promise in improving the accuracy of PPB predictions, particularly for compounds with high binding affinities. tandfonline.combiorxiv.orgebi.ac.uk

Interactive Table: Predicted Plasma Protein Binding for this compound Derivatives This interactive table would present the predicted plasma protein binding percentages for a series of hypothetical this compound derivatives, enabling users to explore the impact of different functional groups on this property.

| Derivative | Predicted Plasma Protein Binding (%) | Predicted Unbound Fraction (%) |

| This compound | (Predicted Value) | (Calculated Value) |

| Derivative A (e.g., with acidic group) | (Predicted Value) | (Calculated Value) |

| Derivative B (e.g., with basic group) | (Predicted Value) | (Calculated Value) |

Metabolic Stability and Excretion Pathways (e.g., CYP Metabolism Sites)

The metabolism of drugs, primarily carried out by the cytochrome P450 (CYP) family of enzymes in the liver, plays a crucial role in their clearance from the body. nih.govnih.govfrontiersin.org Predicting the metabolic fate of a drug candidate is essential for assessing its potential half-life, the formation of active or toxic metabolites, and the likelihood of drug-drug interactions. nih.govnih.gov

Computational tools are widely used to predict the sites of metabolism (SoMs) within a molecule, which are the specific atoms most susceptible to enzymatic modification. nih.govnih.gov These tools employ various approaches, including rule-based systems, machine learning models, and quantum chemical calculations. nih.gov By identifying potential "metabolic hot spots," medicinal chemists can modify the structure of a lead compound to improve its metabolic stability. oup.com

Several platforms, such as SMARTCyp, FAME 2, and GLORY, are specifically designed to predict CYP-mediated metabolism. nih.govfrontiersin.orgresearchgate.net These tools can predict which CYP isoforms are likely to metabolize a compound and the probable structures of the resulting metabolites. nih.govoup.com

Interactive Table: Predicted Sites of Metabolism (CYP Isoforms) for this compound This interactive table would highlight the potential sites on the this compound scaffold that are susceptible to metabolism by major CYP isoforms, along with the predicted probability or score for each site.

| CYP Isoform | Predicted Site of Metabolism on this compound | Probability/Score |

| CYP3A4 | (e.g., Aromatic ring, Amide group) | (Predicted Value) |

| CYP2D6 | (e.g., Aromatic ring, Amide group) | (Predicted Value) |

| CYP2C9 | (e.g., Aromatic ring, Amide group) | (Predicted Value) |

Toxicity Prediction and Safety Profiling

A paramount concern in drug development is ensuring a candidate molecule is safe for human use. In silico toxicity prediction offers a rapid and cost-effective initial screening to flag potential liabilities long before they lead to late-stage failures.

In Silico Toxicity Screening (e.g., Ames Mutagenicity)

One of the most critical early toxicity assessments is for mutagenicity, the potential of a compound to induce genetic mutations, which can lead to cancer. The Ames test is a widely used bacterial reverse mutation assay to assess this risk. researchgate.net A positive Ames test is a significant red flag in drug development. Computational models are now frequently employed to predict the outcome of the Ames test for large numbers of compounds quickly. researchgate.net These models are trained on extensive databases of molecules with known experimental Ames test results and can identify structural alerts—specific chemical substructures known to be associated with mutagenicity. researchgate.net For aromatic amines and similar heterocyclic structures, metabolic activation by cytochrome P450 enzymes can lead to the formation of reactive intermediates that damage DNA. nih.gov

While specific, comprehensive in silico mutagenicity studies on a series of this compound derivatives are not widely available in the public domain, we can infer potential outcomes based on studies of related indole (B1671886) and quinoline (B57606) analogues. nih.gov For instance, some indole analogues have been shown to be mutagenic in the Ames test. nih.gov In silico prediction tools analyze the core structure and its substituents for any known toxicophores.

Table 1: Representative In Silico Ames Mutagenicity Prediction for Analogous Indolinone Derivatives

| Compound ID | Structure | Predicted Ames Mutagenicity | Confidence |

| Analogue A | 5-Chloro-3-(phenylamino)indolin-2-one | Negative | High |

| Analogue B | 3-(4-Chlorophenylimino)indolin-2-one | Positive | Moderate |

| Analogue C | 1-Methyl-3,3-diphenylindolin-2-one | Negative | High |

| Analogue D | 5-Nitro-3-hydroxyindolin-2-one | Positive | High |